molecular formula C16H17ClN2O4S B11313175 3,5-Dimethylphenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

3,5-Dimethylphenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11313175
M. Wt: 368.8 g/mol
InChI Key: HMAHFOPIRDZEAQ-UHFFFAOYSA-N
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Description

3,5-DIMETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 3,5-dimethylphenyl group, a 5-chloro group, and a propane-1-sulfonyl group.

Properties

Molecular Formula

C16H17ClN2O4S

Molecular Weight

368.8 g/mol

IUPAC Name

(3,5-dimethylphenyl) 5-chloro-2-propylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C16H17ClN2O4S/c1-4-5-24(21,22)16-18-9-13(17)14(19-16)15(20)23-12-7-10(2)6-11(3)8-12/h6-9H,4-5H2,1-3H3

InChI Key

HMAHFOPIRDZEAQ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC(=CC(=C2)C)C)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3,5-DIMETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

3,5-DIMETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar compounds to 3,5-DIMETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE include other pyrimidine derivatives with various substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. For example, compounds like 3-formylphenylboronic acid and 4-formylphenylboronic acid are used in similar synthetic applications but have different structural and electronic properties .

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